1-Isopropyl-3-(pyridin-2-ylmethyl)urea
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Description
1-Isopropyl-3-(pyridin-2-ylmethyl)urea is a useful research compound. Its molecular formula is C10H15N3O and its molecular weight is 193.25. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s worth noting that compounds containing the indole nucleus, which is similar to the pyridin-2-ylmethyl group in the given compound, have been found to bind with high affinity to multiple receptors . This suggests that 1-Isopropyl-3-(pyridin-2-ylmethyl)urea may also interact with various biological targets.
Mode of Action
Urea, a component of the compound, is known to have a complex mode of action that goes beyond its assumed passive role . It can affect healthy skin and exert efficacy in various skin diseases . The pyridin-2-ylmethyl group, similar to the indole group, may also contribute to the compound’s biological activities .
Biochemical Pathways
Indole derivatives, which share structural similarities with the compound, are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect a wide range of biochemical pathways.
Result of Action
Based on the known activities of similar compounds, it can be speculated that the compound may have a broad spectrum of biological activities .
Properties
IUPAC Name |
1-propan-2-yl-3-(pyridin-2-ylmethyl)urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-8(2)13-10(14)12-7-9-5-3-4-6-11-9/h3-6,8H,7H2,1-2H3,(H2,12,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWFZQATXOWJHLL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NCC1=CC=CC=N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.